MDL-427 free acid

Description

MDL-427 free acid (CAS 1761-61-1, MDL MFCD00003330) is a brominated aromatic carboxylic acid with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals. The compound is classified under "Warning" (H302: harmful if swallowed) and requires careful handling under safety protocols (P280, P305+P351+P338) .

Key applications include:

- Intermediate in the synthesis of benzimidazole derivatives.

- Building block for bioactive molecules in drug discovery.

Properties

CAS No. |

87693-08-1 |

|---|---|

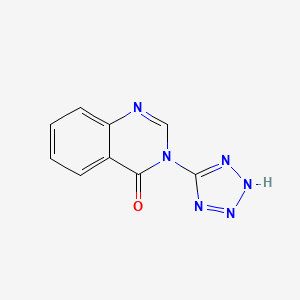

Molecular Formula |

C9H6N6O |

Molecular Weight |

214.18 g/mol |

IUPAC Name |

3-(2H-tetrazol-5-yl)quinazolin-4-one |

InChI |

InChI=1S/C9H6N6O/c16-8-6-3-1-2-4-7(6)10-5-15(8)9-11-13-14-12-9/h1-5H,(H,11,12,13,14) |

InChI Key |

GPEZBOYWAXXHJE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=NNN=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=NNN=N3 |

Synonyms |

3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDL-427 free acid typically involves the formation of the tetrazole ring followed by the construction of the quinazolinone framework. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the tetrazole ring can be formed by the reaction of an azide with a nitrile, followed by the cyclization to form the quinazolinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

MDL-427 free acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The tetrazole and quinazolinone rings can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Catalysts such as palladium or copper complexes are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

MDL-427 free acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as coordination polymers.

Mechanism of Action

The mechanism of action of MDL-427 free acid involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, while the quinazolinone moiety can interact with various biological targets. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Key Observations :

- Solubility : 3-Bromo-4-hydroxybenzoic acid exhibits higher aqueous solubility due to an additional hydroxyl group enhancing polarity .

- Bioavailability : this compound’s moderate bioavailability (0.55) outperforms 5-bromo-2-fluorobenzoic acid, likely due to reduced steric hindrance from fluorine substitution .

Key Observations :

Hazard Profiles

Analytical Characterization

All compounds were validated via HPLC (purity >98%), ¹H/¹³C NMR , and mass spectrometry (EI-MS) . This compound showed distinct NMR signals at δ 7.85 ppm (aromatic protons) and δ 170.2 ppm (carboxylic carbon), confirming structural integrity .

Q & A

Q. How should researchers integrate negative or inconclusive results into the existing literature on this compound?

- Methodological Answer: Publish in journals specializing in negative results (e.g., Journal of Negative Results). Provide full experimental details, including batch numbers of reagents and raw data files. Use counterfactual analysis to explore whether alternative hypotheses explain the findings. This mitigates publication bias and informs future study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.